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Compound of Interest

Compound Name: 4-Cyano-2,6-difluorobenzoic acid

Cat. No.: B574566

This technical guide provides a summary of available spectroscopic data for the compound 4-
Cyano-2,6-difluorobenzoic acid. The information is intended for researchers, scientists, and
professionals in the field of drug development and chemical synthesis. Due to the limited
availability of comprehensive public data for this specific molecule, this guide also incorporates
predicted spectral characteristics based on analogous compounds and general spectroscopic
principles.

Chemical Structure and Properties

4-Cyano-2,6-difluorobenzoic acid is a substituted aromatic carboxylic acid. Its structure
consists of a benzene ring substituted with a carboxyl group, a cyano group, and two fluorine

atoms.
Property Value
CAS Number 181073-82-5[1]
Molecular Formula CsH3F2NO2[1]
Molecular Weight 183.11 g/mol [1]
Appearance White to light yellow solid[2]

Spectroscopic Data
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 4-
Cyano-2,6-difluorobenzoic acid, *H and 13C NMR are of primary interest.

IH NMR Data
. . Coupling
Chemical Shift . .
Multiplicity Constant (J) Assignment Reference
(3) ppm
Hz
7.95 Doublet (d) 7.53 2H, Aromatic [2]

Expected 13C NMR Data

While specific experimental 13C NMR data for 4-Cyano-2,6-difluorobenzoic acid is not readily
available in the public domain, predictions can be made based on the structure. The molecule
has 8 carbon atoms, and due to symmetry, fewer than 8 signals would be expected in the 13C
NMR spectrum. The chemical shifts would be influenced by the electron-withdrawing effects of
the fluorine, cyano, and carboxylic acid groups.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The
expected characteristic IR absorption bands for 4-Cyano-2,6-difluorobenzoic acid are listed
below, based on typical values for similar compounds.

Expected IR Absorption Bands
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Functional Group

Wavenumber (cm~12) Intensity .

Assignment
~3300-2500 Broad O-H stretch (Carboxylic acid)
~2230 Medium C=N stretch (Cyano)
~1700 Strong C=0 stretch (Carboxylic acid)
~1600, ~1475 Medium-Strong C=C stretch (Aromatic ring)
~1250 Strong C-F stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its
fragments, which helps in determining the molecular weight and elemental composition.

Expected Mass Spectrometry Data

miz lon

183 [M]* (Molecular lon)
166 [M-OH]*+

138 [M-COOH]*

Experimental Protocols

The following are general experimental protocols for acquiring spectroscopic data for a solid
organic compound like 4-Cyano-2,6-difluorobenzoic acid.

NMR Spectroscopy

A sample of 4-Cyano-2,6-difluorobenzoic acid (typically 5-10 mg) is dissolved in a deuterated
solvent (e.g., DMSO-ds, as indicated in the available data[2]) in an NMR tube. The spectrum is
then acquired on a spectrometer, for instance, a 400 MHz instrument.[2] *H NMR spectra are
typically recorded with a pulse program that suppresses the residual solvent signal. For 13C
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NMR, a proton-decoupled sequence is commonly used to obtain singlets for each unique
carbon atom.

Infrared (IR) Spectroscopy

For a solid sample, the IR spectrum can be obtained using the KBr pellet method or Attenuated
Total Reflectance (ATR). For the KBr method, a small amount of the sample is ground with dry
potassium bromide and pressed into a thin, transparent disk. The disk is then placed in the
sample holder of an IR spectrometer, and the spectrum is recorded.

Mass Spectrometry

For a non-volatile solid, a suitable ionization technique such as Electrospray lonization (ESI) or
Matrix-Assisted Laser Desorption/lonization (MALDI) would be employed. In ESI-MS, the
sample is dissolved in a suitable solvent and infused into the mass spectrometer. In MALDI-
MS, the sample is co-crystallized with a matrix compound that absorbs the laser energy,
facilitating the ionization of the analyte.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical
compound.
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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical
compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 4-Cyano-2,6-difluorobenzoic
acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b574566#spectroscopic-data-for-4-cyano-2-6-
difluorobenzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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